molecular formula C22H17N5O2S B11111035 (NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate

(NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate

Cat. No.: B11111035
M. Wt: 415.5 g/mol
InChI Key: UHJUUOYTWUNCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a pyridine ring, a thiazole ring, and a benzylpyridinium moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine-4-carbohydrazonate precursor, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the addition of the benzylpyridinium group via a nucleophilic substitution reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe for studying biochemical pathways and interactions. Its ability to interact with biological molecules makes it a valuable tool for investigating cellular processes and mechanisms.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure may enable it to target specific biological pathways, making it a candidate for drug discovery and development.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require high stability and reactivity.

Mechanism of Action

The mechanism of action of (NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H17N5O2S

Molecular Weight

415.5 g/mol

IUPAC Name

(NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate

InChI

InChI=1S/C22H17N5O2S/c28-21(18-8-10-23-11-9-18)26-24-14-19-20(25-22(29)30-19)27-12-4-7-17(15-27)13-16-5-2-1-3-6-16/h1-12,14-15H,13H2,(H-,23,24,25,26,28,29)

InChI Key

UHJUUOYTWUNCIG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=C[N+](=CC=C2)C3=C(SC(=O)N3)/C=N/N=C(/C4=CC=NC=C4)\[O-]

Canonical SMILES

C1=CC=C(C=C1)CC2=C[N+](=CC=C2)C3=C(SC(=O)N3)C=NN=C(C4=CC=NC=C4)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.